![molecular formula C6H8N2O B1600622 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine CAS No. 253682-42-7](/img/structure/B1600622.png)
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Übersicht
Beschreibung
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound known for its unique structure and significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the aldol condensation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, followed by base-mediated reactions . The reaction conditions often involve the use of lithium diisopropylamide (LDA) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The process may start from readily available precursors like pyrrolidin-2-one and involve multiple steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often employed to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Sedative and Hypnotic Properties
THIP has been extensively studied for its sedative and hypnotic effects. It preferentially activates delta-subunit-containing GABA(A) receptors, which are crucial for mediating the sedative actions of the compound. Research indicates that THIP significantly decreases neuronal excitability in thalamic neurons, suggesting its potential utility in treating sleep disorders and anxiety-related conditions.
Case Study: Electrophysiological Analysis
A study conducted on mice demonstrated that THIP administration resulted in a dose-dependent impairment of motor performance on the rotarod test. The effects were notably blunted in mice lacking the delta-subunit of GABA(A) receptors, underscoring the importance of these receptors in mediating THIP's sedative effects .
Treatment of Neurological Disorders
THIP has shown promise in addressing various neurological disorders due to its action on GABAergic systems. Its ability to modulate GABA(A) receptor activity makes it a candidate for managing conditions such as epilepsy and schizophrenia.
Case Study: Anticonvulsant Activity
In animal models, THIP has been observed to prevent isoniazid-induced seizures, highlighting its anticonvulsant properties. The compound's efficacy was assessed through behavioral tests that measured seizure onset and duration .
Research Tool in Pharmacology
THIP serves as a valuable research tool for studying GABAergic neurotransmission and receptor pharmacology. Its selective action on specific GABA(A) receptor subtypes allows researchers to dissect the roles of these receptors in various physiological and pathological processes.
Research has indicated that derivatives of THIP may also be beneficial in treating malfunctions associated with acetylcholine or muscarinic systems. These compounds have shown high affinity for central cholinergic receptors, suggesting their potential use in managing cognitive dysfunctions related to Alzheimer's disease or other neurodegenerative conditions.
Case Study: Cholinergic Activity
A patent describes the synthesis of tetrahydroisoxazolo derivatives that exhibit significant activity at muscarinic M-1 receptors, demonstrating potential therapeutic effects on cognitive impairments .
Anticancer Activity
Emerging studies suggest that THIP derivatives may possess anticancer properties. Certain synthesized compounds have shown cytotoxic activity against various cancer cell lines while exhibiting low toxicity towards normal cells.
Data Table: Cytotoxic Activity of THIP Derivatives
Compound | Cell Line Tested | IC (µM) |
---|---|---|
THIP Derivative A | MCF-7 (Breast Cancer) | 27.7 |
THIP Derivative B | T47-D (Breast Cancer) | 39.2 |
THIP Derivative C | NIH-3T3 (Normal Cell) | >100 |
This data indicates a promising selectivity for cancerous cells over normal cells, which is critical for developing targeted cancer therapies.
Wirkmechanismus
The primary mechanism of action for 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with GABA receptors. It acts as a GABA receptor agonist, preferentially activating delta-subunit-containing GABA receptors (delta-GABA receptors). This activation leads to increased inhibitory neurotransmission, resulting in sedative and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-ol:
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-4-ones: These compounds are used as intermediates in the synthesis of various biologically active molecules.
Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is unique due to its specific interaction with delta-GABA receptors, which distinguishes it from other GABA receptor modulators. This selectivity makes it a valuable compound for studying the role of these receptors in various physiological and pathological processes .
Biologische Aktivität
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (THIP) is a heterocyclic compound recognized for its significant biological activity, particularly as a modulator of the GABA receptor system. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.
THIP primarily acts as a GABA_A receptor agonist , with a notable preference for the δ-subunit-containing GABA_A receptors . This selectivity distinguishes it from other GABAergic drugs like benzodiazepines. The activation of these receptors enhances inhibitory neurotransmission, leading to sedative and hypnotic effects. Specifically, THIP exhibits supra-maximal agonism at the α4β3δ GABA_A receptor subtype while demonstrating lower potency at other subtypes such as α1β3γ2.
Biological Activity and Therapeutic Applications
THIP has been investigated for various therapeutic applications:
- Neurological Disorders : It has shown potential in treating conditions such as epilepsy, anxiety disorders, and insomnia due to its modulatory effects on GABA receptors .
- Psychiatric Disorders : Research indicates its efficacy in managing symptoms associated with schizophrenia and Huntington's disease .
- Neuroprotection : THIP's action on GABA_A receptors may provide neuroprotective benefits in conditions involving excitotoxicity .
In Vivo Studies
A study examining the effects of THIP on rat pups demonstrated that it significantly increased tonic GABA currents. This enhancement was correlated with behavioral changes indicative of altered neuronal activity in developing brains . Additionally, THIP was found to be well-tolerated and exhibited potent GABA agonistic activity without being a GABA uptake inhibitor .
Case Studies
- Sedative Effects : In a controlled experiment involving mice lacking specific GABA_A receptor subunits, THIP was shown to mediate sedative actions primarily through δ-GABA_A receptors. This highlights its potential utility in developing targeted therapies for sleep disorders .
- Behavioral Analysis : Behavioral studies indicated that THIP administration led to significant changes in locomotor activity and anxiety-like behavior in animal models, further supporting its role in managing anxiety disorders .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of THIP compared to structurally similar compounds:
Compound | GABA_A Receptor Affinity | Primary Effects | Therapeutic Applications |
---|---|---|---|
This compound (THIP) | High | Sedation, anxiolysis | Anxiety disorders, insomnia |
Benzodiazepines | Variable | Sedation, muscle relaxation | Anxiety disorders, seizures |
GABA Uptake Inhibitors (e.g., THPO) | Moderate | Increased synaptic GABA levels | Potential neuroprotective roles |
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDNAMSWMGZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440615 | |
Record name | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253682-42-7 | |
Record name | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.